N-Demethylvancomycin (hydrochloride)
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Overview
Description
N-Demethylvancomycin (hydrochloride) is a glycopeptide antibiotic derived from Nocardia orientalis . It is known for its effectiveness against several strains of Staphylococcus aureus and Staphylococcus epidermidis, both in vitro and in vivo . This compound is used in formulations to treat bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Demethylvancomycin (hydrochloride) is synthesized through the reductive alkylation of vancomycin . The process involves the removal of a methyl group from the amino group of the N-terminal residue of vancomycin . This modification is achieved using specific reagents and conditions that facilitate the demethylation process.
Industrial Production Methods
The industrial production of N-Demethylvancomycin (hydrochloride) involves fermentation processes using strains of Nocardia orientalis . The fermentation broth is then subjected to various purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-Demethylvancomycin (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
N-Demethylvancomycin (hydrochloride) has a wide range of scientific research applications, including:
Mechanism of Action
N-Demethylvancomycin (hydrochloride) exerts its effects by inhibiting the synthesis of the bacterial cell wall . It prevents the incorporation of N-acetylmuramic acid and N-acetylglucosamine peptide subunits into the peptidoglycan matrix, which is essential for the structural integrity of Gram-positive bacteria . This inhibition leads to the weakening and eventual lysis of the bacterial cell wall .
Comparison with Similar Compounds
Similar Compounds
Vancomycin: The parent compound from which N-Demethylvancomycin is derived.
Norvancomycin: Another glycopeptide antibiotic with a similar structure and mechanism of action.
Uniqueness
N-Demethylvancomycin (hydrochloride) is unique due to its higher affinity for bacterial cell wall analogues and more potent antibiotic activity against Staphylococcus aureus compared to vancomycin . The removal of the methyl group enhances its binding efficiency and effectiveness .
Properties
Molecular Formula |
C64H72Cl3N9O24 |
---|---|
Molecular Weight |
1457.7 g/mol |
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-19-[[(2R)-2-aminopentanoyl]amino]-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C64H71Cl2N9O24.ClH/c1-4-5-32(67)56(86)74-47-49(81)24-7-10-36(30(65)13-24)95-38-15-26-16-39(53(38)99-63-54(52(84)51(83)40(21-76)97-63)98-42-20-64(3,69)55(85)22(2)94-42)96-37-11-8-25(14-31(37)66)50(82)48-61(91)73-46(62(92)93)29-17-27(77)18-35(79)43(29)28-12-23(6-9-34(28)78)44(58(88)75-48)72-59(89)45(26)71-57(87)33(19-41(68)80)70-60(47)90;/h6-18,22,32-33,40,42,44-52,54-55,63,76-79,81-85H,4-5,19-21,67,69H2,1-3H3,(H2,68,80)(H,70,90)(H,71,87)(H,72,89)(H,73,91)(H,74,86)(H,75,88)(H,92,93);1H/t22-,32+,33-,40+,42-,44+,45+,46-,47+,48-,49+,50+,51+,52-,54+,55+,63-,64-;/m0./s1 |
InChI Key |
KIWZUNMYMZEVBK-PJWQOMLFSA-N |
Isomeric SMILES |
CCC[C@H](C(=O)N[C@@H]1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6C[C@]([C@@H]([C@@H](O6)C)O)(C)N)OC7=C(C=C(C=C7)[C@H]([C@H]8C(=O)N[C@@H](C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)[C@H](C(=O)N8)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)N.Cl |
Canonical SMILES |
CCCC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)OC6CC(C(C(O6)C)O)(C)N)OC7=C(C=C(C=C7)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)N.Cl |
Origin of Product |
United States |
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